molecular formula C13H16BClO3 B1457462 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1352129-62-4

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B1457462
CAS RN: 1352129-62-4
M. Wt: 266.53 g/mol
InChI Key: DVUIUQDBTIPHFS-UHFFFAOYSA-N
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Description

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an important boronic acid derivative . It is often used in organic synthesis .


Synthesis Analysis

This compound is obtained by a five-step substitution reaction . Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

This compound plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

The molecular electrostatic potential of the compound ranges from –6.0 to 6.0 e –2 .

Scientific Research Applications

Synthesis and Crystallography

The compound is instrumental in synthesizing boric acid ester intermediates with benzene rings, contributing significantly to the field of crystallography and molecular structure analysis. Studies involving the synthesis of related compounds, characterized by spectroscopy and X-ray diffraction, have provided insights into the conformational analysis and geometrical parameters of these molecules. Such research underscores the importance of the compound in understanding molecular interactions and structural properties in crystalline materials (Wu et al., 2021) (Huang et al., 2021).

Catalysis and Organic Synthesis

The compound finds extensive use in catalytic processes and organic synthesis, particularly in the formation of aryl boronates. Research has shown that Pd-catalyzed borylation of aryl bromides using this compound leads to effective syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, indicating its vital role in developing new synthetic methodologies (Takagi & Yamakawa, 2013).

Bioactivity and Chemical Sensing

The compound's derivatives have shown potential in bioactivity, particularly in antifungal and antibacterial applications. Research has demonstrated the synthesis of cyclic diamines containing boronate esters derived from this compound, exhibiting considerable antifungal activity against specific strains and moderate antibacterial activity (Irving et al., 2003). Additionally, its derivatives have been explored in chemical sensing, particularly for detecting hydrogen peroxide vapor, a critical aspect in explosive detection and environmental monitoring (Fu et al., 2016).

Material Science and Ligand Design

In material science, the compound contributes to the development of new materials and ligands. The synthesis of boron-substituted analogs of catalysts for hydroboration reactions exemplifies its utility in designing catalytic systems with improved efficiency and selectivity (Koren-Selfridge et al., 2009). Moreover, its role in modifying prochelators for enhanced stability and efficacy in cytoprotection against oxidative stress highlights its potential in therapeutic applications (Wang & Franz, 2018).

Mechanism of Action

The molecular electrostatic potential and frontier molecular orbital of the compound were further studied using density functional theory . This revealed the molecular structural features, molecular conformation, and some special physicochemical properties of the compound .

properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUIUQDBTIPHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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